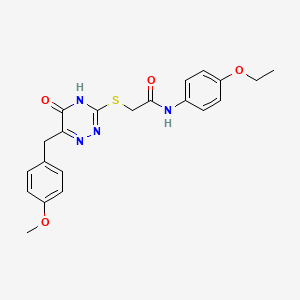

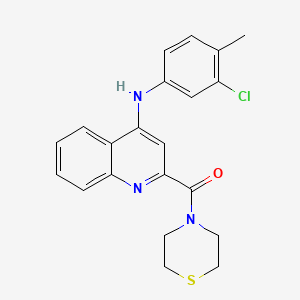

![molecular formula C16H13BrN2S B2529409 4-溴-2-(3,4-二氢异喹啉-2(1H)-基)苯并[d]噻唑 CAS No. 863000-94-6](/img/structure/B2529409.png)

4-溴-2-(3,4-二氢异喹啉-2(1H)-基)苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is a brominated heterocyclic molecule that incorporates both the benzo[d]thiazole and dihydroisoquinoline moieties. This structure suggests potential biological activity and could serve as a precursor or an intermediate in the synthesis of various pharmacologically relevant compounds.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been reported using eco-friendly protocols that involve one-pot C–C and C–N bond formation strategies in water, without the need for metal catalysts . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been achieved through the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, which could be a related approach for synthesizing the compound . The bromination of benzthiazole to form 2-bromobenzthiazole, a potential precursor to the target compound, has been successfully carried out in the gaseous phase at high temperatures .

Molecular Structure Analysis

The molecular structure of related compounds has been established using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . X-ray analysis has also been employed to determine the conformation and packing features of these molecules . These techniques would be essential in confirming the structure of 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole.

Chemical Reactions Analysis

The benzo[d]thiazole moiety in the compound is known to participate in various chemical reactions. For instance, novel benzo[d]thiazole analogues have been synthesized through a three-component condensation reaction involving substituted arylaldehyde and 2-amino-6-halo/4-methyl-benzo[d]thiazole . The bromine atom in the compound could also potentially undergo nucleophilic substitution reactions, as demonstrated in the selective synthesis of 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the bromine atom and the benzo[d]thiazole and dihydroisoquinoline rings. The bromine atom could impart significant lipophilicity, while the heterocyclic rings could affect the molecule's electronic properties and reactivity. The compound's solubility in water and organic solvents, melting point, and stability would be key physical properties to consider. The related benzo[d]thiazole derivatives have shown wide functional group tolerance and efficient utilization of reactants in their synthesis .

科学研究应用

合成与表征

4-溴-2-(3,4-二氢异喹啉-2(1H)-基)苯并[d]噻唑及其衍生物已被合成并表征用于各种应用。Zablotskaya 等人(2013 年)报道了 N-[1,3-(苯并)噻唑-2-基]-ω-[3,4-二氢异喹啉-2(1H)-基]烷酰胺的合成,其使用光谱方法和质谱进行了表征。确定了一种此类化合物的晶体结构以了解其构象特征。这些化合物显示出有希望的生物活性,包括体内精神活性、体内抗炎和对肿瘤细胞系的选择性细胞毒作用。一些化合物还表现出抗菌作用 (Zablotskaya 等人,2013 年)。

抗惊厥特性

Ugale 等人(2012 年)合成了一系列包含苯并[d]噻唑部分的化合物,并将其评估为抗惊厥剂。具体来说,6-溴-2-乙基-3-(取代苯并[d]噻唑-2-基)喹唑啉-4(3H)-酮对癫痫发作表现出显着的活性。这些发现表明这些化合物在开发新的抗惊厥药物中的潜力 (Ugale 等人,2012 年)。

催化合成

He 等人(2016 年)开发了一种使用铑催化剂合成高度官能化的 4-溴-1,2-二氢异喹啉的方法。该过程涉及溴化鎓作为关键中间体的形成,展示了一种合成这些化合物的创新方法 (He 等人,2016 年)。

荧光杂环合成

Kumar 和 Ila(2022 年)报道了具有潜在荧光应用的新型噻唑稠合六元和七元杂环的合成。这些化合物通过原位生成的 2-(杂环)芳基-4-氨基-5-官能化噻唑的分子内杂环化合成。其中一些杂环表现出黄绿色至绿色荧光,表明它们在基于荧光的技术中的潜在应用 (Kumar 和 Ila,2022 年)。

作用机制

Target of Action

The primary target of 4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in steroid metabolism and is of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by binding to it. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the steroid metabolism pathway by inhibiting the function of AKR1C3. This enzyme is involved in the conversion of steroids, and its inhibition can disrupt this process, potentially affecting the growth and proliferation of certain cancer cells .

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, which can disrupt steroid metabolism. This disruption can potentially lead to the inhibition of the growth and proliferation of certain cancer cells .

属性

IUPAC Name |

4-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHJEAYWGNUEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

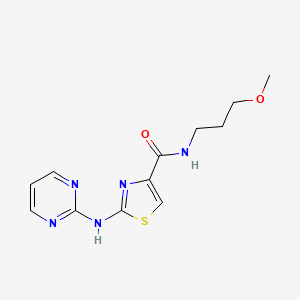

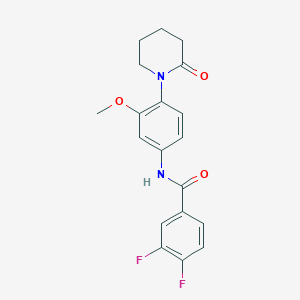

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

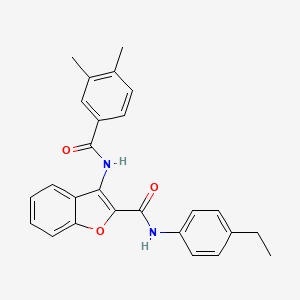

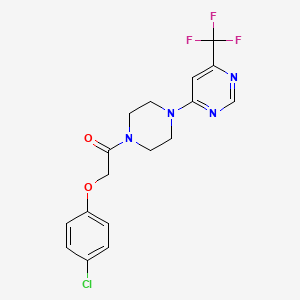

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

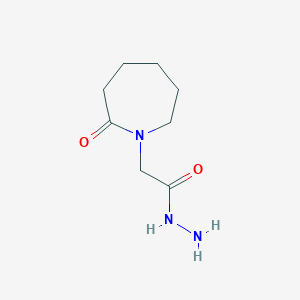

![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)